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Cat. No.: B1209414

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspergillus flavus is a pervasive saprophytic fungus responsible for significant economic losses
in agriculture and posing a serious threat to human and animal health through the production of
carcinogenic aflatoxins, primarily aflatoxin B1.[1] The control of A. flavus growth and the
mitigation of aflatoxin contamination are critical for food safety. Dimethyl trisulfide (DMTS), a
volatile organic compound found in some plants and microorganisms, has demonstrated
significant antifungal and anti-aflatoxigenic properties.[1] These application notes provide a
comprehensive overview of the efficacy of DMTS against A. flavus, detailing its inhibitory
effects, mechanism of action, and protocols for experimental evaluation.

Data Presentation: Inhibitory Effects of Dimethyl
Trisulfide

The antifungal activity of DMTS against Aspergillus flavus has been quantified in several
studies. The following tables summarize the key findings regarding its efficacy in inhibiting
fungal growth and aflatoxin production.

Table 1: Antifungal Activity of Dimethyl Trisulfide (DMTS) against Aspergillus flavus
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Parameter

Concentration

Effect Reference

Minimum Inhibitory

Complete inhibition of

Concentration (MIC) - 20 pL/L ) [1]
) mycelial growth.

Mycelial Growth
Minimum Inhibitory Complete suppression
Concentration (MIC) - 15 pL/L of conidial [11[2]
Conidial Germination germination.
Mycelial Growth 16.94% inhibition of

- 5 pL/L [3]
Inhibition hyphal growth.
Conidial Germination 36.27% inhibition of

- 5 pLL . o 3]
Inhibition conidial germination.
Minimum Inhibitory Complete inhibition of
Concentration (MIC) - 200 pL/L A. flavus growth on
General Growth PDA plates.
Growth Inhibition at o

) 50 pL/L 7.5% inhibition rate. [4][5]

Lower Concentrations
Growth Inhibition at
Moderate 100 pL/L 20.93% inhibition rate.  [4][5]
Concentrations

Table 2: Efficacy of Dimethyl Trisulfide (DMTS) in Reducing Aflatoxin B1 Production
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Treatment Effect on Aflatoxin
Condition Bl

Mechanism Reference

o ) Significant reduction
Fumigation with

DMTS

in aflatoxin B1

production.

Downregulation of
toxin synthesis and
[1]

regulatory gene

expression.

Inoculation on maize Greatly inhibited

and peanuts aflatoxin production.

Destruction of fungal
cell structure and
prevention of conidia

germination.

Mechanism of Action

DMTS exerts its antifungal and anti-aflatoxigenic effects through a multi-targeted mechanism,

primarily involving the disruption of cellular integrity and key metabolic pathways.

¢ Cell Membrane and Mitochondrial Damage: DMTS induces severe shrinkage of A. flavus

mycelia.[1] Studies utilizing OD-260 nm absorption and rhodamine-123 fluorescent staining

indicate that the cell membrane and mitochondria are primary targets of DMTS, leading to

compromised membrane integrity and mitochondrial dysfunction.[1][2] This disruption of

cellular structures is a key factor in the inhibition of fungal growth.

« Inhibition of Acetyl-CoA Carboxylase (ACC): A crucial aspect of the DMTS mechanism is its
interaction with and inhibition of acetyl-CoA carboxylase (ACC).[6] ACC is a vital enzyme that

catalyzes the first committed step in fatty acid biosynthesis, which is essential for cell

membrane formation.[6][7] Furthermore, this enzyme provides the malonyl-CoA units

required for the biosynthesis of aflatoxins. By inhibiting ACC, DMTS effectively curtails both

fungal growth and aflatoxin production. Molecular docking analyses have identified specific
binding sites for DMTS on the ACC enzyme.[6]

o Downregulation of Aflatoxin Biosynthesis Genes: DMTS has been shown to reduce the

production of aflatoxin B1 by downregulating the expression of genes involved in its

synthesis and regulation.[1][2]
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Caption: Proposed mechanism of action of DMTS against Aspergillus flavus.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of DMTS

against Aspergillus flavus.
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Protocol 1: Antifungal Susceptibility Testing by
Fumigation

This protocol is adapted from methodologies described in the literature to assess the inhibitory
effect of volatile DMTS on the mycelial growth and conidial germination of A. flavus.[1]

Materials:

Aspergillus flavus culture

o Potato Dextrose Agar (PDA) plates

 Sterile distilled water with 0.05% Tween 80

¢ Dimethyl trisulfide (DMTS)

 Sterile filter paper discs

o Sealed containers (e.g., desiccators or large petri dishes)
e Hemocytometer

e Incubator

Procedure:

e Inoculum Preparation:

o Grow A. flavus on PDA plates at 28-30°C for 5-7 days until sporulation.

o Harvest conidia by flooding the plate with sterile distilled water containing 0.05% Tween 80
and gently scraping the surface with a sterile loop.

o Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

o Adjust the conidial suspension concentration to 1 x 1076 conidia/mL using a
hemocytometer.
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e Mycelial Growth Inhibition Assay:
o Inoculate the center of PDA plates with 5 pL of the prepared conidial suspension.
o Place a sterile filter paper disc in the lid of the petri dish.

o Apply the desired volume of DMTS (e.g., to achieve concentrations of 5, 10, 15, 20 pL/L of
airspace) onto the filter paper disc.

o Seal the petri dishes with parafilm and place them in a larger sealed container to ensure a
fumigated environment.

o Incubate at 28-30°C for 3-5 days.

o Measure the diameter of the fungal colony and calculate the inhibition rate compared to a
control (without DMTS).

» Conidial Germination Assay:

(¢]

Spread 100 pL of the conidial suspension onto PDA plates.

[¢]

Perform the fumigation with different concentrations of DMTS as described above.

Incubate at 28-30°C for 8-12 hours.

[¢]

[e]

Observe the germination of at least 100 conidia under a microscope for each treatment
and the control.

[e]

Calculate the percentage of germinated conidia.

Inoculum Preparation Fumigation Assay

[Cullurs A. flavus on PDA]—»[Harvest Cunidwa—VGdjust to 1x10"6 conidia/mL Inoculate PDA Plates]—b[ﬁxpply DMTS to Filter Disc]—b[SeaI and \ncubals]—> Measure Inhibition/Germination
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Caption: Experimental workflow for antifungal susceptibility testing of DMTS.

Protocol 2: Quantification of Aflatoxin B1 by HPLC

This protocol outlines the extraction and quantification of aflatoxin B1 from A. flavus cultures
treated with DMTS.

Materials:

A. flavus liquid culture (e.g., Yeast Extract Sucrose - YES broth)
o DMTS-treated and control fungal mycelia

e Chloroform

e Sodium sulfate (anhydrous)

e HPLC grade methanol, acetonitrile, and water

 Aflatoxin B1 standard

o HPLC system with a fluorescence detector (Excitation: 365 nm, Emission: 455 nm) and a
C18 column.

Procedure:
e Sample Preparation:
o Culture A. flavus in YES broth with and without DMTS treatment.
o After incubation, separate the mycelia from the culture medium by filtration.
o Dry and weigh the mycelia.
o Extraction:
o Homogenize a known weight of mycelia (e.g., 1g) with a solvent like chloroform.

o Vortex vigorously for 15-20 minutes.
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[e]

Centrifuge to pellet the mycelial debris.

o

Collect the chloroform supernatant.

[¢]

Pass the supernatant through anhydrous sodium sulfate to remove any residual water.

[¢]

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

[e]

Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol/water).

e HPLC Analysis:
o Filter the re-dissolved extract through a 0.45 um syringe filter.
o Inject a known volume (e.g., 20 pL) into the HPLC system.

o Run the sample using an appropriate mobile phase (e.g., a gradient of water, methanol,
and acetonitrile).

o Quantify the aflatoxin B1 peak by comparing its area to a standard curve prepared from
known concentrations of aflatoxin B1.

Protocol 3: Gene Expression Analysis by RT-gPCR

This protocol describes the analysis of the expression of aflatoxin biosynthesis-related genes in
A. flavus following DMTS treatment.

Materials:

o DMTS-treated and control A. flavus mycelia

e Liquid nitrogen

» RNA extraction kit (e.g., TRIzol or a commercial kit)
e DNase |

o CcDNA synthesis kit
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e PCR master mix (e.g., SYBR Green)

o Primers for target genes (e.g., aflR, aflS, nor-1, omtA) and a reference gene (e.g., B-tubulin)
e RT-gPCR instrument

Procedure:

¢ RNA Extraction:

(¢]

Harvest mycelia from liquid cultures and immediately freeze in liquid nitrogen.

[¢]

Grind the frozen mycelia to a fine powder.

Extract total RNA using a suitable method such as the TES hot phenol method or a

o

commercial kit, following the manufacturer's instructions.

[¢]

Treat the extracted RNA with DNase | to remove any contaminating genomic DNA.

[e]

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
e cDNA Synthesis:

o Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1-2 ug) using a
cDNA synthesis kit.

e RT-gPCR:

o Prepare the gPCR reaction mixture containing the cDNA template, forward and reverse
primers for the target and reference genes, and the gPCR master mix.

o Perform the gPCR using a standard thermal cycling program (e.g., initial denaturation,
followed by 40 cycles of denaturation, annealing, and extension).

o Analyze the results using the 2*-AACt method to determine the relative fold change in
gene expression in the DMTS-treated samples compared to the control.

Conclusion
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Dimethyl trisulfide exhibits potent antifungal activity against Aspergillus flavus and effectively
inhibits the production of aflatoxin B1. Its mechanism of action involves the disruption of the cell
membrane and mitochondria, inhibition of the key enzyme acetyl-CoA carboxylase, and
downregulation of genes involved in aflatoxin biosynthesis. The provided protocols offer a
framework for researchers to further investigate and harness the potential of DMTS as a
natural and effective agent for the control of A. flavus and aflatoxin contamination in various
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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